1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid is a complex organic compound characterized by the presence of a pyrrolidine ring attached to a nitro-substituted trifluoromethylphenyl group
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O4/c13-12(14,15)7-3-4-8(10(6-7)17(20)21)16-5-1-2-9(16)11(18)19/h3-4,6,9H,1-2,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNDRCXDWXUIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through cyclization reactions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Chemical Reactions Analysis
1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), bases (e.g., sodium hydroxide), and coupling reagents (e.g., EDC). Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various amides and esters.
Scientific Research Applications
Medicinal Chemistry
A. Drug Design and Development
The compound has been investigated for its potential as a scaffold in drug design. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets. Notably, compounds with trifluoromethyl groups are known to exhibit improved pharmacokinetic properties, making them suitable candidates for drug development .
B. Receptor Modulation
Research indicates that derivatives of this compound may modulate cannabinoid receptors, particularly the CB2 receptor, which is involved in various physiological processes including pain modulation and inflammation. This modulation could lead to the development of novel therapeutics for conditions such as chronic pain and autoimmune diseases .
Synthesis of Complex Molecules
A. Multicomponent Reactions
The compound serves as a key intermediate in multicomponent reactions, allowing for the synthesis of complex molecular architectures. Its ability to participate in Ugi reactions facilitates the generation of diverse libraries of bioactive molecules, which are essential in drug discovery .
B. Peptidomimetics
The incorporation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid into peptidomimetic structures has shown promise in creating compounds that mimic natural peptides while exhibiting enhanced stability and bioavailability. This application is particularly relevant in the development of peptide-based therapeutics .
Environmental Chemistry
A. Fluorinated Compounds
As a fluorinated compound, this compound contributes to discussions on the environmental impact of organofluorine compounds. Its synthesis and degradation pathways are crucial for understanding how such compounds affect ecosystems and human health .
Material Science
A. Polymer Chemistry
The unique properties imparted by the trifluoromethyl group can be exploited in polymer chemistry to enhance material characteristics such as thermal stability and chemical resistance. Research into polymers incorporating this compound could lead to advancements in coatings, adhesives, and other high-performance materials .
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These features allow the compound to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.
Trifluoromethylphenyl Derivatives: Compounds containing the trifluoromethylphenyl group, such as trifluoromethylbenzene, exhibit similar chemical properties but lack the additional functional groups present in this compound.
The uniqueness of this compound lies in its combination of the pyrrolidine ring, nitro group, and trifluoromethyl group, which together confer distinct chemical and biological properties.
Biological Activity
1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid (CAS Number: 1008859-90-2) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₁F₃N₂O₄. The compound features a pyrrolidine ring substituted with a nitrophenyl group and a trifluoromethyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 296.23 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the electron-withdrawing trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
Table 1: IC50 Values Against Cancer Cell Lines
Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase. This mechanism is crucial for its potential use as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. The specific mechanisms remain under investigation, but it is hypothesized that the nitro group may play a role in disrupting microbial cell function.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of pyrrolidine-based compounds, including this compound. The study highlighted the importance of substituent groups on biological activity, demonstrating that modifications could enhance potency against specific targets.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid?
Answer:
A common method involves condensation reactions of 2-nitro-4-(trifluoromethyl)benzaldehyde with pyrrolidine derivatives, followed by cyclization under catalytic conditions. For example:
- Step 1 : React 2-nitro-4-(trifluoromethyl)benzaldehyde with a pyrrolidine precursor (e.g., proline derivatives) in dimethylformamide (DMF) or toluene.
- Step 2 : Use transition-metal catalysts (e.g., Pd or Cu) to facilitate coupling or cyclization steps, ensuring regioselectivity for the nitro and trifluoromethyl groups .
- Step 3 : Purify via column chromatography or recrystallization, monitoring purity with HPLC (>95%) .
Advanced: How can researchers address contradictions in NMR data for this compound’s stereochemical configuration?
Answer:
Discrepancies in NMR data (e.g., splitting patterns or chemical shifts) may arise from dynamic tautomerism or solvent effects. To resolve this:
- Perform variable-temperature NMR to detect conformational changes.
- Compare experimental data with density functional theory (DFT)-calculated shifts for possible stereoisomers.
- Use X-ray crystallography (as in ) to confirm absolute configuration, leveraging the compound’s crystalline properties .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97%) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., ESIMS m/z 311.1 for related analogs) and detect degradation products .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, noting decomposition points >200°C based on analogs in and .
Advanced: How can computational modeling predict the electronic effects of the nitro and trifluoromethyl substituents?
Answer:
- Use DFT calculations (e.g., B3LYP/6-31G* level) to map electron density and frontier molecular orbitals (HOMO-LUMO).
- The trifluoromethyl group strongly withdraws electrons, polarizing the aromatic ring, while the nitro group enhances electrophilicity at adjacent positions.
- Validate predictions with UV-Vis spectroscopy to correlate calculated absorption wavelengths with experimental λmax .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro-group-derived vapors.
- Storage : Keep in airtight containers at −20°C, away from ignition sources (per Safety Data Sheets in and ) .
Advanced: How can researchers optimize reaction yields when scaling up synthesis?
Answer:
- Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), temperature (80–120°C), and solvent polarity (DMF vs. toluene) to identify robust conditions.
- In-line FTIR monitoring : Track reaction progress in real-time to minimize side products (e.g., over-cyclization).
- Batch vs. Flow Chemistry : Transitioning to continuous flow may improve heat transfer and reproducibility for nitro-group reactions .
Basic: What solvent systems are compatible with this compound for crystallization?
Answer:
- Ethanol/Water mixtures : Effective for recrystallizing trifluoromethyl-substituted pyrrolidine analogs (melting points ~287–293°C, per and ).
- Diethyl Ether : Useful for rapid precipitation but may trap solvent impurities; confirm via <sup>1</sup>H NMR .
Advanced: How to investigate metabolic stability in biological systems?
Answer:
- In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
- Isotope Labeling : Use <sup>19</sup>F NMR (for trifluoromethyl) or <sup>15</sup>N-labeled analogs to track metabolic pathways .
Basic: What are the key spectral signatures in IR and NMR for this compound?
Answer:
- IR : Strong C=O stretch ~1700 cm<sup>−1</sup> (carboxylic acid), C-F stretches ~1100–1200 cm<sup>−1</sup>.
- <sup>1</sup>H NMR : Pyrrolidine protons at δ 2.5–3.5 ppm; aromatic protons from the nitro-phenyl group at δ 7.5–8.5 ppm .
Advanced: How to resolve conflicting bioactivity data across cell-based assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
